molecular formula C8H14O4 B6160058 ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 1427158-39-1

ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B6160058
CAS No.: 1427158-39-1
M. Wt: 174.19 g/mol
InChI Key: QWJMMXIAENUVEY-HTRCEHHLSA-N
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Description

Ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95.
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Biological Activity

Ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C8H14O4
  • CAS Number : 144985-81-9
  • IUPAC Name : this compound
  • Physical State : Oil
  • Purity : 95%

Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably:

  • A375 (Human Melanoma) : IC50 = 5.7 μM
  • A549 (Human Lung Adenocarcinoma) : IC50 < 10 μM
  • K562 (Human Erythroleukemia) : % inhibition = 25.1%

These findings suggest that the compound may have selective cytotoxicity against certain cancer types while being less effective against others .

The cytotoxic activity of this compound appears to be linked to its ability to interfere with cellular proliferation pathways. Specifically, it has been shown to suppress endothelial cell proliferation induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), indicating potential applications in anti-angiogenic therapies .

Study on Anti-Cancer Properties

In a study published in MDPI, this compound was evaluated for its effects on various human cancer cell lines. The results indicated significant cytotoxic effects on melanoma and lung adenocarcinoma cells. The compound's mechanism was attributed to its interaction with cellular signaling pathways that regulate proliferation and survival .

Synthesis and Derivatives

The synthesis of this compound has been reported as an important intermediate in the production of other biologically active compounds. For instance, it serves as a precursor in the synthesis of montelukast sodium, a leukotriene receptor antagonist used in asthma treatment .

Research Findings Summary

Study Cell Line IC50/Activity Notes
MDPI StudyA3755.7 μMSignificant cytotoxicity observed
MDPI StudyA549<10 μMSelective activity noted
MDPI StudyK562% inhibition = 25.1%Moderate inhibition observed

Properties

CAS No.

1427158-39-1

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C8H14O4/c1-2-12-7(11)8(5-10)3-6(8)4-9/h6,9-10H,2-5H2,1H3/t6-,8-/m1/s1

InChI Key

QWJMMXIAENUVEY-HTRCEHHLSA-N

Isomeric SMILES

CCOC(=O)[C@]1(C[C@@H]1CO)CO

Canonical SMILES

CCOC(=O)C1(CC1CO)CO

Purity

95

Origin of Product

United States

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